An In-depth Technical Guide to the Physicochemical Properties of (4R)-1-Boc-4-Methyl-D-proline
An In-depth Technical Guide to the Physicochemical Properties of (4R)-1-Boc-4-Methyl-D-proline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
(4R)-1-Boc-4-Methyl-D-proline, a chiral synthetic amino acid derivative, represents a valuable building block in contemporary medicinal chemistry and peptide research. Its rigidified pyrrolidine ring, substituted at the 4-position with a methyl group, offers a unique conformational constraint that can significantly influence the biological activity and pharmacokinetic properties of peptides and small molecule therapeutics. The N-terminal tert-butyloxycarbonyl (Boc) protecting group facilitates its use in solid-phase and solution-phase peptide synthesis. A thorough understanding of its physicochemical properties is paramount for its effective application in drug design and development, enabling researchers to predict its behavior in various chemical and biological environments.
This technical guide provides a comprehensive overview of the core physicochemical properties of (4R)-1-Boc-4-Methyl-D-proline. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes known information with well-established principles of organic chemistry and analytical science to offer a robust profile. We will delve into its structural and molecular characteristics, predictable physicochemical parameters, and the requisite experimental protocols for their precise determination.
Molecular Structure and Identification
A foundational understanding of a molecule begins with its precise chemical identity. The structural features of (4R)-1-Boc-4-Methyl-D-proline are key to interpreting its chemical behavior and reactivity.
| Identifier | Value | Source |
| IUPAC Name | (2R,4R)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | N/A |
| CAS Number | 871727-77-4 | [1] |
| Molecular Formula | C₁₁H₁₉NO₄ | [1] |
| Molecular Weight | 229.27 g/mol | [1] |
| Canonical SMILES | CC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O | N/A |
Structural Diagram:
Caption: 2D representation of (4R)-1-Boc-4-Methyl-D-proline.
Physicochemical Properties: An Overview
The following table summarizes the known and predicted physicochemical properties of (4R)-1-Boc-4-Methyl-D-proline. It is important to note that while the molecular formula and weight are definitive, other parameters are based on general principles for similar molecules and await experimental verification.
| Property | Value / Expected Range | Method of Determination / Basis of Prediction |
| Appearance | White to off-white solid | General observation for similar protected amino acids. |
| Melting Point | Not experimentally determined. Expected to be a crystalline solid with a distinct melting point. | Differential Scanning Calorimetry (DSC) or Melting Point Apparatus. |
| Boiling Point | Decomposes upon heating. | Thermogravimetric Analysis (TGA). |
| Solubility | Soluble in many organic solvents (e.g., methanol, ethanol, DMSO, DMF).[2] Sparingly soluble in water.[2] | Gravimetric analysis, UV-Vis spectroscopy, or HPLC.[3] |
| pKa | Not experimentally determined. The carboxylic acid proton is expected to have a pKa in the range of 3-5. | Potentiometric titration or computational prediction. |
| Purity | ≥97% (as offered by commercial suppliers) | High-Performance Liquid Chromatography (HPLC). |
Spectroscopic Profile: The Molecular Fingerprint
Spectroscopic data provides invaluable structural information. While a definitive, published spectrum for this specific compound is elusive, the expected characteristics based on its functional groups are well-understood.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the pyrrolidine ring, the methyl group, and the tert-butyl group of the Boc protecting group. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm). Due to the restricted rotation around the N-Boc bond, some proton signals may appear as broadened peaks or as two distinct sets of signals, representing the cis and trans rotamers.
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbonyl carbons of the carboxylic acid and the Boc group (typically in the 150-180 ppm range), the quaternary carbon of the tert-butyl group, and the carbons of the pyrrolidine ring and the methyl group.
Workflow for NMR Analysis:
Caption: Standard workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of (4R)-1-Boc-4-Methyl-D-proline is expected to exhibit the following characteristic absorption bands:
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O-H Stretch: A very broad band in the region of 3300-2500 cm⁻¹ due to the carboxylic acid hydroxyl group, often overlapping with C-H stretches.[4][5]
-
C-H Stretch: Sharp peaks around 2950-2850 cm⁻¹ corresponding to the aliphatic C-H bonds.
-
C=O Stretch: A strong, sharp absorption band between 1760-1690 cm⁻¹ for the carbonyl groups of the carboxylic acid and the Boc protecting group.[6] The presence of hydrogen bonding can cause this band to broaden and shift.[7]
-
C-O Stretch: A band in the 1320-1210 cm⁻¹ region.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.
-
Expected Ionization: Electrospray ionization (ESI) is a suitable technique for this polar molecule.[8]
-
Expected Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ at m/z 230.1392 would be expected. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 228.1236 should be observed.
-
Fragmentation: A characteristic fragment would be the loss of the tert-butyl group ([M-56]⁺) or the entire Boc group ([M-100]⁺).
Workflow for Mass Spectrometry Analysis:
Caption: General workflow for ESI-MS analysis.
Experimental Protocols for Physicochemical Characterization
For researchers requiring precise, experimentally determined data, the following protocols outline the standard methodologies.
Determination of Melting Point
The melting point provides a quick assessment of purity.
Protocol:
-
Finely powder a small amount of the crystalline sample.
-
Pack the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min near the expected melting point.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A sharp melting range (≤ 1 °C) is indicative of high purity.
Determination of Solubility
Solubility is a critical parameter for formulation and biological studies.
Protocol (Gravimetric Method):
-
Prepare saturated solutions of the compound in various solvents of interest (e.g., water, ethanol, DMSO) by adding an excess of the solid to a known volume of the solvent.
-
Equilibrate the solutions by stirring or shaking at a constant temperature for a sufficient period (e.g., 24 hours) to ensure saturation.
-
Centrifuge or filter the solutions to remove undissolved solid.
-
Take a known volume of the clear supernatant and evaporate the solvent to dryness under reduced pressure.
-
Weigh the remaining solid to determine the concentration of the dissolved compound.[3]
Determination of pKa
The acid dissociation constant (pKa) is crucial for understanding the ionization state of the molecule at different pH values.
Protocol (Potentiometric Titration):
-
Dissolve a precisely weighed amount of the compound in a known volume of deionized water or a suitable co-solvent system.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.
-
Record the pH as a function of the volume of titrant added.
-
The pKa is the pH at which half of the carboxylic acid groups have been neutralized (the midpoint of the titration curve).
Stability and Storage
Proper storage is essential to maintain the integrity of (4R)-1-Boc-4-Methyl-D-proline.
-
Storage Conditions: It is recommended to store the compound in a tightly sealed container in a cool, dry place, protected from light and moisture. For long-term storage, refrigeration (-20°C) is advisable.
-
Stability: The Boc protecting group is sensitive to strong acids and will be cleaved under such conditions. The compound is generally stable under neutral and basic conditions at ambient temperature.
Conclusion
(4R)-1-Boc-4-Methyl-D-proline is a specialized building block with significant potential in the development of novel therapeutics. While a comprehensive, publicly available dataset of its experimental physicochemical properties is currently lacking, this guide provides a robust framework based on its known structural characteristics and the established behavior of analogous compounds. The outlined experimental protocols offer a clear path for researchers to determine these critical parameters in their own laboratories. A thorough characterization of this and similar molecules is essential to unlock their full potential in advancing the frontiers of medicinal chemistry and drug discovery.
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